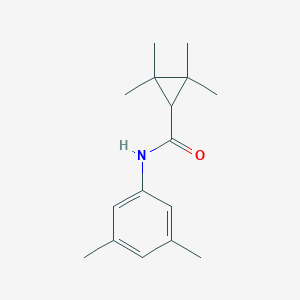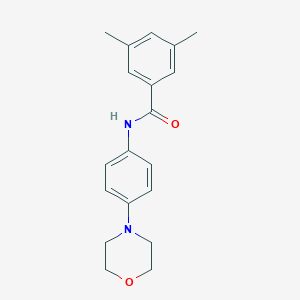
N-(3,5-Dimethylphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,5-Dimethylphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide, also known as DCTA, is a compound that has been widely researched for its potential applications in the field of medicine. DCTA belongs to the class of cyclopropane carboxamide derivatives and has shown promising results in various scientific studies.
Wirkmechanismus
The exact mechanism of action of N-(3,5-Dimethylphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide is not fully understood. However, it has been suggested that N-(3,5-Dimethylphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide exerts its pharmacological effects by inhibiting the production of pro-inflammatory cytokines and prostaglandins. N-(3,5-Dimethylphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide has also been found to modulate the activity of various enzymes involved in the inflammatory pathway.
Biochemical and Physiological Effects
N-(3,5-Dimethylphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide has been shown to exhibit a range of biochemical and physiological effects. It has been found to reduce the levels of inflammatory mediators such as interleukin-1β, interleukin-6, and tumor necrosis factor-α. N-(3,5-Dimethylphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide has also been found to decrease the levels of reactive oxygen species and lipid peroxidation products, which are known to contribute to tissue damage.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3,5-Dimethylphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide has several advantages as a research tool. It is relatively easy to synthesize and has been shown to exhibit potent anti-inflammatory activity. However, there are also some limitations associated with the use of N-(3,5-Dimethylphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide in laboratory experiments. For example, it may exhibit some degree of toxicity at high concentrations, and its effects may be influenced by various experimental conditions.
Zukünftige Richtungen
There are several potential future directions for research on N-(3,5-Dimethylphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide. One area of interest is the development of new analogs with improved pharmacological properties. Another area of interest is the investigation of the potential use of N-(3,5-Dimethylphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide in the treatment of other diseases, such as neurodegenerative disorders. Additionally, further research is needed to elucidate the exact mechanism of action of N-(3,5-Dimethylphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide and to better understand its potential therapeutic applications.
Synthesemethoden
The synthesis of N-(3,5-Dimethylphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide involves the reaction of 3,5-dimethylbenzoyl chloride with 2,2,3,3-tetramethylcyclopropanecarboxamide in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism to yield the desired product.
Wissenschaftliche Forschungsanwendungen
N-(3,5-Dimethylphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide has been extensively studied for its potential use as a therapeutic agent in the treatment of various diseases. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic activities. N-(3,5-Dimethylphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide has also been investigated for its potential use as an anticancer agent.
Eigenschaften
Produktname |
N-(3,5-Dimethylphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide |
|---|---|
Molekularformel |
C16H23NO |
Molekulargewicht |
245.36 g/mol |
IUPAC-Name |
N-(3,5-dimethylphenyl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C16H23NO/c1-10-7-11(2)9-12(8-10)17-14(18)13-15(3,4)16(13,5)6/h7-9,13H,1-6H3,(H,17,18) |
InChI-Schlüssel |
VCVFQZOEBCJJLV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)NC(=O)C2C(C2(C)C)(C)C)C |
Kanonische SMILES |
CC1=CC(=CC(=C1)NC(=O)C2C(C2(C)C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-({[(1-Adamantylacetyl)amino]carbothioyl}amino)benzenesulfonamide](/img/structure/B253143.png)


![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-4-chlorobenzamide](/img/structure/B253146.png)



![N-[4-(dimethylamino)phenyl]-5-nitro-2-furamide](/img/structure/B253153.png)

![N-[4-(benzyloxy)phenyl]-4-(3-methoxyphenyl)-1-piperazinecarboxamide](/img/structure/B253178.png)



![2-(4-chloro-2-methylphenoxy)-N-[2-(2-thienyl)ethyl]acetamide](/img/structure/B253192.png)